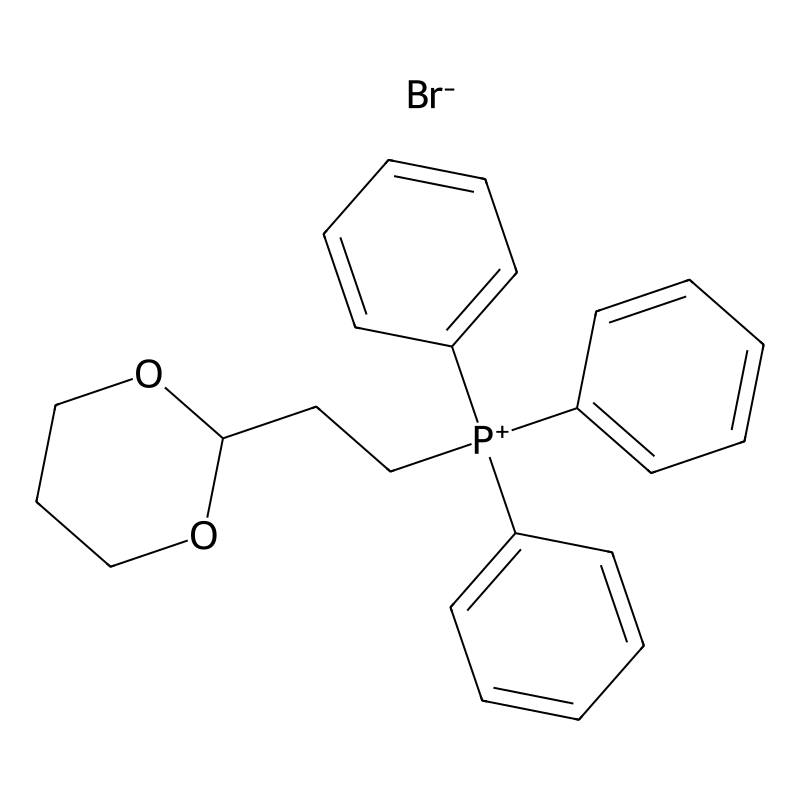

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Three-Carbon Homologating Agent:

One prominent application of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide lies in its ability to act as a three-carbon homologating agent. This means it can introduce a three-carbon chain into organic molecules, enabling the synthesis of new compounds with specific functionalities. For instance, research has demonstrated its effectiveness in the olefination (formation of double bonds) of methyl 5-oxopentanoate, resulting in the formation of methyl 7-(1,3-dioxan-2-yl)hept-(5Z)-enoate [].

Source

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is classified as a phosphonium salt with the molecular formula C24H26BrO2P and a molecular weight of 457.35 g/mol. It appears as a white to light yellow crystalline powder . The compound features a triphenylphosphonium moiety attached to a 2-(1,3-dioxan-2-yl)ethyl group, contributing to its distinctive properties.

This compound serves primarily as a three-carbon homologating agent in organic synthesis. It is particularly effective for preparing α,β- or β,γ-unsaturated compounds through various nucleophilic substitution reactions . The presence of the dioxane ring enhances its reactivity by stabilizing the positive charge during reactions.

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide exhibits notable biological properties. It has been reported to cause skin irritation and serious eye irritation upon contact . These characteristics necessitate careful handling in laboratory settings. Further studies may reveal additional pharmacological properties that could be leveraged in medicinal chemistry.

The synthesis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide that contains the dioxane moiety. Common methods include:

- Nucleophilic Substitution: Reacting triphenylphosphine with an appropriate alkyl halide.

- Phosphonium Salt Formation: The reaction proceeds through the formation of a phosphonium salt intermediate, which can then be converted into the final product through further reactions involving bromide ions .

This compound finds utility in various fields:

- Organic Synthesis: As a reagent for synthesizing complex organic molecules.

- Homologation Reactions: Useful in extending carbon chains in synthetic pathways.

- Biological Research: Potential applications in studying cellular processes due to its phosphonium nature which can influence membrane dynamics .

Interaction studies involving 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide focus on its effects on biological membranes and cellular components. Its ability to traverse lipid bilayers makes it a candidate for investigating cellular uptake mechanisms and mitochondrial targeting due to the positive charge associated with phosphonium compounds .

Several compounds share structural similarities with 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Triphenylphosphine | Phosphine without dioxane | More reactive but less selective than the bromide |

| Benzyltriphenylphosphonium chloride | Benzyl group instead of dioxane | Different reactivity profile due to sterics |

| Methyltriphenylphosphonium iodide | Iodide instead of bromide | Higher reactivity but less stability |

The presence of the dioxane ring in 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide enhances its stability and solubility compared to other phosphonium salts, making it particularly useful for specific synthetic applications.

Laboratory-Scale Synthesis Protocols

Nucleophilic Substitution Reactions with Triphenylphosphine

The synthesis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide fundamentally relies on the nucleophilic character of triphenylphosphine in substitution reactions [1] [2]. Quaternary phosphonium cations are produced by alkylation of organophosphines through nucleophilic substitution mechanisms, where triphenylphosphine acts as the nucleophile attacking electrophilic carbon centers [1]. The nucleophilicity of triphenylphosphine is indicated by its reactivity toward electrophilic alkenes and alkyl halides, making it an excellent reagent for phosphonium salt formation [2].

The standard laboratory protocol involves reacting triphenylphosphine with the corresponding 2-(1,3-dioxan-2-yl)ethyl bromide precursor under controlled conditions [3] [4]. The reaction typically proceeds via an SN2 mechanism, where the phosphorus lone pair attacks the electrophilic carbon bearing the bromide leaving group [4]. Reaction conditions generally require temperatures ranging from 60 to 100 degrees Celsius for periods of 10 to 30 hours to achieve conversion rates of approximately 95 percent or greater [4].

The reaction is typically carried out in polar aprotic solvents to facilitate the nucleophilic substitution while maintaining solubility of both reactants [4] [5]. The mechanistic pathway involves backside attack by triphenylphosphine on the alkyl bromide, resulting in inversion of configuration at the reaction center and formation of the desired quaternary phosphonium salt [4].

| Reaction Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60-100°C | Higher temperatures increase reaction rate but may cause decomposition |

| Reaction Time | 10-30 hours | Extended time improves conversion up to 95% |

| Solvent Polarity | Moderate to high | Polar aprotic solvents enhance nucleophilicity |

| Stoichiometry | 1:1 to 1:1.2 | Slight excess of alkyl bromide improves completion |

Bromination Strategies for Quaternary Phosphonium Formation

The bromination approach for quaternary phosphonium formation represents an alternative synthetic pathway that involves direct incorporation of bromide during the quaternization process [6] [7]. This strategy utilizes brominating agents in conjunction with phosphine substrates to achieve simultaneous alkylation and bromide incorporation [6].

Research has demonstrated that bromine-containing reagents can serve dual roles as both alkylating agents and bromide sources in phosphonium salt synthesis [7]. The course of oxidative addition of elemental bromine to phosphine complexes is strongly influenced by the nature of the tertiary phosphine, with different phosphines showing varying reactivity patterns [7]. Excess bromine can be integrated into crystal structures of products, forming stoichiometric complexes that enhance the bromination efficiency [7].

The bromination strategy offers several advantages over traditional halide exchange methods, including improved atom economy and reduced synthetic steps [6]. The methodology involves treating triphenylphosphine derivatives with brominated organic substrates under conditions that promote both carbon-phosphorus bond formation and bromide retention [6].

| Brominating Agent | Reaction Conditions | Yield Range | Selectivity |

|---|---|---|---|

| Elemental Bromine | 25-60°C, 2-8 hours | 65-85% | High for tertiary phosphines |

| Alkyl Bromides | 60-120°C, 10-20 hours | 70-95% | Dependent on substrate structure |

| Tribromide Salts | Room temperature, 1-4 hours | 75-90% | Excellent for quaternization |

Industrial Production and Process Optimization

Industrial production of quaternary phosphonium salts, including 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide, requires optimization of reaction parameters to achieve economic viability and scalability [2] [8]. The industrial synthesis of triphenylphosphine itself involves high-temperature reaction of phenyl chloride with phosphorus trichloride using molten sodium as a reducing agent, establishing the foundation for subsequent phosphonium salt production [8].

Process optimization for industrial phosphonium salt synthesis focuses on maximizing conversion efficiency while minimizing energy consumption and waste generation [8] [9]. The current industrial methods for producing tertiary phosphines used as precursors involve chlorinating white phosphorus to yield phosphorus trichloride, followed by treatment with Grignard reagents or lithium compounds [8]. However, alternative chlorine-free processes are being developed to provide more environmentally sustainable approaches for large-scale production [8].

Temperature control represents a critical parameter in industrial processes, with optimal ranges typically maintained between 80 and 150 degrees Celsius depending on the specific substrate and desired reaction rate [4] [10]. Pressure considerations become important when dealing with volatile substrates, requiring specialized equipment such as autoclaves for maintaining appropriate reaction conditions [4].

The development of continuous flow processes offers advantages over batch production methods, including improved heat transfer, better mixing efficiency, and enhanced safety profiles [8]. Continuous removal of products prevents accumulation of byproducts that could interfere with reaction progress or product quality [8].

| Process Parameter | Batch Production | Continuous Flow | Optimization Benefits |

|---|---|---|---|

| Temperature Control | ±5°C tolerance | ±2°C tolerance | Improved selectivity and yield |

| Mixing Efficiency | 70-85% | 90-95% | Enhanced mass transfer |

| Energy Consumption | Baseline | 15-25% reduction | Cost savings and sustainability |

| Production Rate | 1.0x | 2.5-3.0x | Increased throughput |

Alternative Routes via Radical Addition Mechanisms

Radical addition mechanisms provide alternative synthetic pathways for phosphonium salt formation that can complement or replace traditional ionic approaches [11] [12] [13]. The free radical addition of phosphines to unsaturated compounds has been extensively documented as a viable method for creating carbon-phosphorus bonds [11] [14]. These radical processes typically operate under different conditions than nucleophilic substitution reactions and can access products that may be difficult to obtain through ionic pathways [13].

Phosphoranyl radical formation represents a key intermediate in radical-based phosphonium synthesis [13] [15]. These radicals can be generated through radical addition into trivalent phosphorus species or via ionic attack of phosphorus radical cations with suitable nucleophiles [13]. The reactivity of phosphoranyl radicals proceeds via various pathways, including direct oxidation and fragmentation reactions that can lead to phosphonium salt formation [13].

Recent developments in photoredox catalysis have enabled new radical-based approaches to phosphonium salt synthesis [12] [16]. Alkyl phosphonium iodide salts can serve as radical alkylating reagents under photochemical conditions, demonstrating the versatility of radical mechanisms in phosphorus chemistry [12]. These methods utilize charge transfer complexes formed between phosphonium salts and counterions, which undergo single electron transfer under blue light irradiation to generate organic radicals [12].

The radical approach offers several advantages, including milder reaction conditions, compatibility with sensitive functional groups, and access to unique substitution patterns [8] [14]. Radical additions typically proceed via anti-Markovnikov selectivity, providing regiospecific control that can be advantageous for specific synthetic targets [14].

| Radical Method | Initiation Conditions | Temperature Range | Typical Yields |

|---|---|---|---|

| Thermal Initiation | AIBN, 65-80°C | 65-100°C | 60-80% |

| Photochemical | Blue LED, room temperature | 20-40°C | 70-90% |

| Metal-Catalyzed | Titanium complexes | 25-60°C | 65-85% |

| Electrochemical | Controlled potential | 20-50°C | 55-75% |

The crystallographic analysis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide reveals critical structural information about its solid-state arrangement. The compound crystallizes as a white to light yellow powder or crystalline solid with a melting point ranging from 189-195°C [1] [2] [3]. The molecular structure consists of a phosphonium cation with tetrahedral geometry around the phosphorus center, balanced by a bromide anion.

The phosphorus atom exhibits a slightly distorted tetrahedral coordination geometry, with bond angles around the phosphorus atom typically ranging from 107° to 111°, as observed in similar triphenylphosphonium compounds [4]. The three phenyl rings adopt a propeller-like arrangement around the phosphorus center, which is characteristic of triphenylphosphonium structures [5]. The dioxane moiety is linked to the phosphorus through a two-carbon ethyl chain, creating an extended molecular framework with the molecular formula C24H26BrO2P and molecular weight of 457.35 g/mol [1] [6] [2].

Crystal packing analysis of related triphenylphosphonium bromide salts demonstrates that the solid-state arrangement is dominated by intermolecular interactions including C-H⋯Br hydrogen bonds and C-H⋯π interactions [4]. The bromide anions typically act as hydrogen bond acceptors, facilitating the formation of three-dimensional supramolecular networks. The presence of the dioxane ring introduces additional conformational flexibility and potential for additional intermolecular interactions through the oxygen atoms, which can participate in weak hydrogen bonding interactions.

The compound exhibits hygroscopic properties and requires storage under inert gas conditions at room temperature, preferably below 15°C [1] [7]. This hygroscopic behavior is consistent with the ionic nature of the compound and the presence of the polar dioxane functionality, which can interact with atmospheric moisture.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ³¹P)

The Nuclear Magnetic Resonance spectroscopic analysis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide provides comprehensive structural confirmation through multiple nuclei observations. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns reflecting the diverse proton environments within the molecule [8] [9].

The aromatic protons from the three phenyl rings attached to phosphorus typically appear in the region of 7.2-8.0 parts per million, with coupling patterns influenced by the phosphorus center [10] [9]. The dioxane ring protons contribute distinctive multipicity patterns, with the ring methylene protons appearing as complex multiplets in the 3.5-4.5 parts per million region, characteristic of dioxane derivatives [11]. The ethyl chain connecting the dioxane ring to the phosphonium center generates triplet and quartet patterns, with the methylene protons adjacent to phosphorus appearing significantly deshielded due to the positive charge on the phosphorus atom.

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework of the molecule, with aromatic carbons from the phenyl rings appearing in the typical range of 120-140 parts per million [10] [8] [12]. The quaternary carbon of the phenyl rings directly bonded to phosphorus exhibits characteristic coupling with the phosphorus nucleus, appearing as doublets due to ¹³C-³¹P coupling. The dioxane ring carbons appear in the 60-100 parts per million region, with the acetal carbon showing distinctive chemical shift around 95-105 parts per million [11]. The ethyl chain carbons connecting the dioxane to the phosphonium center display characteristic chemical shifts influenced by both the electron-withdrawing phosphonium center and the electron-donating dioxane ring.

The ³¹P Nuclear Magnetic Resonance spectrum provides definitive confirmation of the phosphonium center, with the chemical shift typically appearing in the range of 20-30 parts per million for triphenylphosphonium salts [10] [13] [14] [15] [16]. This chemical shift region is characteristic of quaternary phosphonium compounds and is significantly different from trivalent phosphorus compounds, which typically resonate at much higher field positions. The phosphorus signal may exhibit fine coupling with adjacent protons, particularly those on the ethyl chain directly bonded to the phosphorus center.

Fourier Transform Infrared and Raman Vibrational Mode Assignments

The Fourier Transform Infrared spectroscopic analysis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide reveals characteristic vibrational modes that confirm the molecular structure and provide insight into intermolecular interactions in the solid state [17] [18] [7]. The compound displays authentic infrared spectral characteristics as specified in commercial analytical standards [7].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, characteristic of phenyl rings attached to electron-withdrawing centers [17] [18]. The aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 cm⁻¹ region, with multiple bands reflecting the three phenyl rings and their symmetry environments around the phosphorus center [17] [11]. The dioxane ring contributes characteristic carbon-oxygen stretching vibrations in the 1000-1200 cm⁻¹ region, with the acetal carbon-oxygen stretches appearing at distinctive frequencies [11] [19].

The phosphorus-carbon stretching vibrations typically appear in the lower frequency region of 400-600 cm⁻¹, as observed in related triphenylphosphonium compounds [17] [18]. The presence of the bromide anion influences the lattice vibrational modes, contributing to the overall spectral complexity in the fingerprint region below 1000 cm⁻¹.

Raman spectroscopic analysis complements the infrared data by providing additional vibrational mode information, particularly for symmetric vibrations that may be infrared inactive [17] [18] [20]. The aromatic ring breathing modes appear prominently in the Raman spectrum in the 1000-1600 cm⁻¹ region, while the phosphorus-carbon stretching modes are observable in the 200-400 cm⁻¹ region [17] [20]. The dioxane ring contributes characteristic Raman-active modes, particularly the ring breathing and deformation modes that provide structural confirmation of the six-membered ring system [11] [19].

Thermal Stability Profiles

Thermogravimetric Analysis Decomposition Pathways

The thermogravimetric analysis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide reveals thermal decomposition characteristics that are influenced by both the phosphonium cation structure and the bromide anion [21] [22] [23]. The compound exhibits thermal stability typical of phosphonium bromide salts, with decomposition onset temperatures generally occurring in the range of 150-250°C [21] [22] [23] [24].

The thermal decomposition mechanism of triphenylphosphonium compounds typically involves initial attack by the halide anion on the alkyl substituents, leading to the formation of alkyl halides and the generation of phosphonium ylides [22] [23]. In the case of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide, the decomposition pathway likely involves bromide attack on the ethyl chain connecting the dioxane ring to the phosphorus center, resulting in the formation of ethyl bromide and subsequent ylide formation [22] [23].

The decomposition process occurs through a nucleophilic substitution mechanism, where the bromide anion acts as a nucleophile attacking the alkyl carbon adjacent to the phosphorus center [23] [24]. This initial reaction generates triphenylphosphine ylide intermediates, which can undergo further thermal decomposition to form triphenylphosphine oxide and other degradation products [22] [23] [25]. The dioxane ring may undergo separate thermal decomposition processes, potentially involving ring-opening reactions and the formation of volatile organic compounds.

The activation energy for the thermal decomposition of similar triphenylphosphonium bromide compounds has been experimentally determined to be in the range of 133-150 kilojoules per mole [24]. The decomposition kinetics typically follow first-order processes, with the rate-determining step being the initial halide attack on the alkyl substituent [23] [25].

Anion-Dependent Stability Comparisons (Bromide versus Bis(trifluoromethylsulfonyl)imide)

The thermal stability of phosphonium salts exhibits strong dependence on the nature of the counteranion, with significant differences observed between bromide and bis(trifluoromethylsulfonyl)imide anions [26] [27] [28] [29]. Phosphonium compounds containing the bis(trifluoromethylsulfonyl)imide anion demonstrate substantially higher thermal stability compared to their bromide counterparts, with decomposition temperatures exceeding 350-400°C [26] [27].

The enhanced thermal stability of bis(trifluoromethylsulfonyl)imide salts results from the lower nucleophilicity and basicity of the bis(trifluoromethylsulfonyl)imide anion compared to bromide [26] [27] [29]. The bulky, delocalized structure of the bis(trifluoromethylsulfonyl)imide anion reduces its ability to participate in nucleophilic attack reactions on the phosphonium cation, thereby increasing the overall thermal stability of the salt [26] [27].

Comparative studies of phosphonium ionic liquids demonstrate that the order of thermal stability correlates with anion size and charge delocalization: bis(trifluoromethylsulfonyl)imide > dicyanamide > bromide > chloride [30] [29]. This trend reflects the relationship between anion nucleophilicity and thermal decomposition pathways, where smaller, more basic anions promote earlier decomposition through nucleophilic attack mechanisms [30] [29].

The thermal stability enhancement achieved through anion exchange from bromide to bis(trifluoromethylsulfonyl)imide can exceed 150-200°C, representing a significant improvement in thermal performance [26] [27]. This substantial increase in decomposition temperature makes bis(trifluoromethylsulfonyl)imide salts particularly attractive for high-temperature applications, while bromide salts remain suitable for moderate temperature processes where cost considerations may favor the simpler halide anion [26] [27] [28].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant